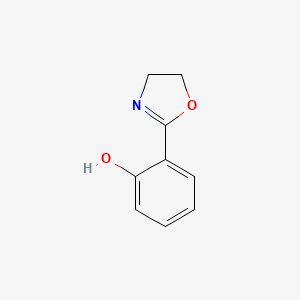

2-(4,5-Dihydrooxazol-2-yl)phenol

CAS No.: 20237-92-7

Cat. No.: VC8164633

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20237-92-7 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol |

| Standard InChI | InChI=1S/C9H9NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,11H,5-6H2 |

| Standard InChI Key | FETLPNKZRXDWLT-UHFFFAOYSA-N |

| SMILES | C1COC(=N1)C2=CC=CC=C2O |

| Canonical SMILES | C1COC(=N1)C2=CC=CC=C2O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol, reflects its bifunctional structure: a phenolic hydroxyl group at the ortho position relative to an oxazoline ring. The oxazoline moiety consists of a five-membered ring with one oxygen and one nitrogen atom, stabilized by conjugation. Key structural features include:

-

Molecular Formula:

-

Molecular Weight: 163.17 g/mol

-

SMILES Notation:

C1COC(=N1)C2=CC=CC=C2O -

InChI Key: FETLPNKZRXDWLT-UHFFFAOYSA-N

The planar oxazoline ring facilitates π-π stacking interactions, while the phenolic hydroxyl group enables hydrogen bonding, influencing both reactivity and biological activity .

Spectroscopic Properties

While experimental spectral data for 2-(4,5-dihydrooxazol-2-yl)phenol are unavailable, analogous oxazoline derivatives exhibit characteristic signals:

-

NMR: NMR typically shows resonances for the oxazoline protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

-

IR: Strong absorption bands near 1650 cm (C=N stretch) and 3200–3500 cm (O-H stretch) .

Synthetic Methodologies

Cyclodehydration of β-Hydroxy Amides

A common route to oxazolines involves cyclodehydration of β-hydroxy amides using fluorinating agents like diethylaminosulfur trifluoride (DAST). For example, (S)-3-fluoro-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol is synthesized via DAST-mediated cyclization at 70–90°C . While this method applies to substituted derivatives, the unfluorinated analog (2-(4,5-dihydrooxazol-2-yl)phenol) likely follows a similar pathway, albeit with adjusted reaction conditions to avoid fluorination.

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to enhance safety and efficiency. This method minimizes purification steps by maintaining precise control over temperature and residence time, as demonstrated in the synthesis of related imidazoline derivatives .

Table 1: Representative Synthetic Conditions for Oxazoline Derivatives

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| β-Hydroxy amide + DAST | 70°C, anhydrous CHCl | 75–85 | |

| Aniline + 2-Chloroethyl isocyanate | 25°C, CHCl | 60–70 |

Chemical Reactivity and Functionalization

Oxidation Reactions

Oxazolines are prone to oxidation, forming oxazoles. For instance, manganese dioxide (MnO) oxidizes the oxazoline ring to an oxazole, altering electronic properties and enhancing aromaticity . Such transformations are critical for tuning the compound’s bioactivity.

Substitution at the Phenolic Group

Applications in Materials Science

Polymer Synthesis

Oxazolines serve as monomers in living cationic ring-opening polymerization (LCROP). Poly(2-oxazoline)s derived from 2-(4,5-dihydrooxazol-2-yl)phenol exhibit peptide-like properties, making them suitable for drug delivery systems .

Table 2: Properties of Poly(2-oxazoline)s

| Property | Value | Application |

|---|---|---|

| Glass Transition Temp. | 120–150°C | Thermoresponsive materials |

| Biocompatibility | High | Biomedical coatings |

Comparative Analysis with Analogous Compounds

2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

This fluorinated derivative shares structural homology but exhibits enhanced metabolic stability due to the fluorine atom, which reduces oxidative degradation .

4-(4,5-Dihydrooxazol-2-yl)phenol

Positional isomerism shifts electronic density, altering reactivity. The para-substituted analog shows reduced antimicrobial activity but improved solubility in polar solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume